Desfluoro (9S,10R,14S,17R)-Betamethasone
Description
Overview of Synthetic Steroids and Their Significance in Chemical Biology Research
Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. cymitquimica.com These molecules, both natural and synthetic, are vital in biology, chemistry, and medicine, influencing a wide array of physiological processes such as hormone regulation, metabolism, and immune function. africanjournalofbiomedicalresearch.com Synthetic steroids are compounds developed in laboratories that mimic the action of naturally occurring steroids. clearsynth.com Their creation has been a cornerstone of medicinal chemistry, leading to the development of therapeutic agents with widespread applications, including anti-inflammatory drugs, anabolic agents, and oral contraceptives. africanjournalofbiomedicalresearch.com
The significance of synthetic steroids in chemical biology research is profound. They serve as powerful tools to probe complex biological pathways and receptor interactions. simsonpharma.com By systematically modifying the core steroid structure, researchers can create analogs with altered potency, selectivity, and metabolic stability. clearsynth.comaurigaresearch.com This ability to fine-tune molecular properties allows for the investigation of structure-activity relationships, helping to elucidate how minor changes in a molecule's architecture can lead to significant differences in biological activity. africanjournalofbiomedicalresearch.com The synthesis of these complex molecules has driven innovation in organic chemistry, providing access to a vast "chemical space" for drug discovery and the study of biological systems. simsonpharma.com
Rationale for Structural Modifications in Corticosteroid Scaffolds: Focus on Defluorination
Structural modifications to natural corticosteroid scaffolds are a fundamental strategy in drug development. One of the most significant historical modifications was the introduction of fluorine atoms into the steroid nucleus. In 1958, Fried and Sabo discovered that adding a fluorine atom at the 9α-position of a corticosteroid could dramatically increase its glucocorticoid activity. researchgate.net This discovery led to a new generation of highly potent fluorinated corticosteroids, such as Betamethasone (B1666872) and Dexamethasone, which became mainstays in treating inflammatory conditions. aurigaresearch.comresearchgate.net Fluorination often enhances metabolic durability and receptor binding affinity. aurigaresearch.comsimsonpharma.com
Conversely, the study of defluorination, or the removal of fluorine, is also crucial, primarily in the context of metabolism, analytical chemistry, and impurity profiling. While fluorination can increase potency, it can also be associated with specific side effects. Furthermore, studies involving fluorine-18 (B77423) labeled corticosteroids for imaging have shown that in vivo defluorination can occur, leading to undesired uptake in bone and indicating metabolic instability. simsonpharma.com From a pharmaceutical quality control perspective, defluorinated variants of fluorinated steroids can arise as impurities during synthesis or as degradation products during storage. researchgate.netgmpinsiders.com Therefore, the synthesis and characterization of these defluorinated compounds, such as Desfluoro (9S,10R,14S,17R)-Betamethasone, are essential for developing accurate analytical methods to ensure the purity and safety of the final drug product. synthinkchemicals.compharmaffiliates.com
Positioning of this compound within the Landscape of Betamethasone Analogs and Impurity Profiling Research
This compound is primarily recognized within the field of pharmaceutical sciences as a process-related impurity or degradation product of Betamethasone. researchgate.netgmpinsiders.com In the official pharmacopoeias, specific defluorinated versions of Betamethasone are listed as named impurities. For instance, compounds identified as "Betamethasone EP Impurity F" and "Betamethasone EP Impurity J" are examples of such defluorinated analogs. synthinkchemicals.comcleanchemlab.com
Impurity profiling is a critical aspect of pharmaceutical quality control, mandated by regulatory agencies like the FDA and EMA. pharmaffiliates.comnih.gov It involves the identification and quantification of all unwanted chemical substances present in an active pharmaceutical ingredient (API) or finished drug product. gmpinsiders.comnih.gov The presence of impurities, even in trace amounts, can potentially impact the efficacy and safety of a medication. aurigaresearch.comnih.gov
Therefore, Desfluoro-Betamethasone analogs serve as crucial reference standards. synthinkchemicals.com These highly purified compounds are used by pharmaceutical scientists to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying these specific impurities in batches of Betamethasone. synthinkchemicals.comrsc.orgoup.com The availability of these reference materials is essential for ensuring that each batch of the drug meets the stringent purity requirements set by global pharmacopoeias. synthinkchemicals.comsynzeal.com
Table 1: Selected Betamethasone Related Compounds and Impurities
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Common Designation |
|---|---|---|---|---|
| Betamethasone | 378-44-9 | C₂₂H₂₉FO₅ | 392.5 | Parent Drug |
| Dexamethasone | 50-02-2 | C₂₂H₂₉FO₅ | 392.46 | Impurity A |
| Betamethasone EP Impurity F | 330157-04-5 | C₂₂H₂₈O₄ | 356.46 | Impurity F |
| Betamethasone EP Impurity J | 18383-24-9 | C₂₂H₃₀O₄ | 358.47 | Impurity J |
| Betamethasone Valerate | 2152-44-5 | C₂₇H₃₇FO₆ | 476.58 | Ester Prodrug |
| Betamethasone Dipropionate | 5593-20-4 | C₂₈H₃₇FO₇ | 504.6 | Ester Prodrug |
Academic Research Objectives and Scope for Investigation of This Specific Compound
The primary academic and industrial research objective for a compound like this compound is its application as an analytical reference standard. synthinkchemicals.comchemwhat.comsynzeal.com The scope of investigation is therefore tightly focused on its role in pharmaceutical quality control. Key research activities include:
Chemical Synthesis and Characterization: Developing robust and efficient synthetic routes to produce the desfluoro-analog in high purity. Comprehensive characterization is performed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity. synthinkchemicals.com
Analytical Method Development: Using the purified impurity standard to develop specific and sensitive analytical methods (e.g., RP-HPLC, UPLC) for the routine quality control of Betamethasone API and its formulations. rsc.orgoup.com These methods must be able to separate the impurity from the main compound and other related substances. google.com
Method Validation: Validating the developed analytical methods according to ICH guidelines to ensure they are accurate, precise, linear, and robust. rsc.orgresearchgate.net This is a regulatory requirement for methods used in batch release testing. synthinkchemicals.com
Forced Degradation Studies: Investigating the conditions under which Betamethasone degrades to form the desfluoro-impurity. This helps in understanding the stability of the drug substance and identifying potential storage and handling issues. africanjournalofbiomedicalresearch.comoup.com
Essentially, the investigation of this compound is not aimed at exploring its therapeutic potential, but rather at using it as a tool to guarantee the quality, safety, and consistency of the widely used therapeutic agent, Betamethasone. synthinkchemicals.comcleanchemlab.com
Table 2: Chemical Data for Desfluoro-Betamethasone Analogs (EP Impurities)
| Identifier | Chemical Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Synonym(s) |
|---|---|---|---|---|---|
| Betamethasone EP Impurity F | 17,21-Dihydroxy-16β-methylpregna-1,4,11-triene-3,20-dione | 330157-04-5 | C₂₂H₂₈O₄ | 356.46 | 9-Desfluoro-11-deshydroxy-11,12-dehydro betamethasone synthinkchemicals.com |
| Betamethasone EP Impurity J | 17,21-Dihydroxy-16β-methylpregna-1,4-diene-3,20-dione | 18383-24-9 | C₂₂H₃₀O₄ | 358.47 | 9-Desfluoro-11-deoxy Betamethasone; 11-Desoxymeprednisone synzeal.comveeprho.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19+,20-,21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYLPFCKNQAAMB-JMDSDPCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948872 | |
| Record name | 11,17,21-Trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2597-76-4 | |
| Record name | Pregna-1,4-diene-3,20-dione, 11,17-21-trihydroxy-16-methyl-, (11beta,16beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,17,21-Trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Considerations and Advanced Structural Elucidation
Elucidation of the (9S,10R,14S,17R) Stereochemistry: Methods and Significance
The precise spatial arrangement of atoms, or stereochemistry, is paramount to the biological activity of corticosteroids. In Desfluoro-Betamethasone, the specific configuration at the chiral centers—9S, 10R, 14S, and 17R—is critical for its interaction with the glucocorticoid receptor. The elucidation of this complex stereochemistry relies on a combination of sophisticated analytical techniques.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in this process. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allow for the assignment of proton and carbon signals and establish connectivity within the molecule. Of particular importance are Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons, revealing their spatial proximity and thus defining the relative stereochemistry of the chiral centers. For instance, NOE correlations between the methyl protons at C-18 and protons at C-8 and C-11, along with correlations involving the C-16 methyl group, are instrumental in confirming the (9S,10R,14S,17R) configuration.
Conformational Analysis of the Steroid Nucleus in Desfluoro (9S,10R,14S,17R)-Betamethasone
Ring A: The presence of the double bond between C-1 and C-2 and the ketone at C-3 typically results in a relatively planar or flattened envelope conformation for the A-ring.
Ring B and C: These six-membered rings generally adopt a stable chair conformation.
Ring D: The five-membered D-ring usually assumes an envelope or a twist conformation.
Molecular dynamics (MD) simulations have been employed to study the conformational flexibility of corticosteroids like dexamethasone, a close structural analog. nih.gov These studies reveal that while the steroid nucleus is relatively rigid, there is a degree of flexibility, particularly in the A-ring, which can access boat- and twist-like states. nih.gov The specific conformational preferences of Desfluoro-Betamethasone would be influenced by the absence of the C-9 fluorine atom.
Influence of C-9 Desfluorination on Molecular Geometry, Torsional Angles, and Dynamics
The substitution of a hydrogen atom for the fluorine atom at the C-9α position has a profound impact on the electronic properties and, consequently, the molecular geometry of the steroid. The high electronegativity of fluorine in the parent betamethasone (B1666872) molecule induces a significant inductive effect, influencing the charge distribution and bond lengths in its vicinity.
The removal of this fluorine atom in Desfluoro-Betamethasone would lead to several structural adjustments:
Bond Lengths and Angles: A likely elongation of the C-9-C-10 and C-9-C-11 bonds and alterations in the bond angles around the C-9 carbon.
Torsional Angles: The torsional angles defining the conformation of the B and C rings are expected to be modified. The absence of the bulky and electronegative fluorine atom would reduce steric strain and alter the conformational energy landscape.
Molecular Dynamics: The flexibility of the A and B rings may be altered. Studies on related corticosteroids have shown that substitutions can significantly impact the rigidity of the steroid nucleus. nih.gov The absence of the 9α-fluoro group might lead to a more flexible A-ring compared to its fluorinated counterpart.
Comparative Structural Analysis with Parent Betamethasone and Related Steroidal Analogs
A comparative analysis of Desfluoro-Betamethasone with its parent compound, Betamethasone, and other related steroids like Dexamethasone (the 16α-methyl epimer of Betamethasone) highlights the subtle yet significant role of stereochemistry and substitution.
| Feature | This compound | Betamethasone | Dexamethasone |
| Substitution at C-9 | Hydrogen | α-Fluorine | α-Fluorine |
| Stereochemistry at C-16 | β-Methyl | β-Methyl | α-Methyl |
| Expected A-Ring Conformation | Planar/Envelope | Planar/Envelope | Planar/Envelope |
| Expected B/C-Ring Conformation | Chair | Chair | Chair |
The primary structural difference between Desfluoro-Betamethasone and Betamethasone is the absence of the 9α-fluorine atom. This seemingly minor change can lead to significant differences in their physicochemical properties and biological activities. The 9α-fluoro group in betamethasone is known to enhance its anti-inflammatory potency. nih.gov Comparing the two molecules allows for the isolation and study of the electronic and steric effects of this single substituent.
Chirality Assessment and Purity Verification Techniques in Research
Ensuring the stereochemical integrity and purity of a single enantiomer like this compound is crucial in a research setting. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. nih.gov By using a chiral stationary phase (CSP), it is possible to resolve the desired (9S,10R,14S,17R) enantiomer from any potential stereoisomeric impurities. The separation is based on the differential interaction of the enantiomers with the chiral selector in the stationary phase, leading to different retention times.
Capillary Electrophoresis (CE): CE offers another high-resolution method for chiral separations. nih.gov The use of chiral selectors, such as cyclodextrins, in the running buffer allows for the separation of enantiomers based on their different electrophoretic mobilities.
HPLC with UV or Mass Spectrometry (MS) detection: This is the most common method for quantifying the purity of the compound and identifying any related impurities.
NMR Spectroscopy: High-field NMR can detect impurities at low levels. Quantitative NMR (qNMR) can be used for accurate purity determination.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity, and can be used to detect impurities with different masses.
Synthetic Methodologies and Chemical Transformations of Desfluoro 9s,10r,14s,17r Betamethasone
The synthesis of corticosteroids and their analogs, such as Desfluoro (9S,10R,14S,17R)-Betamethasone, is a complex field of organic chemistry that requires precise control over stereochemistry. This article explores the synthetic strategies, reaction pathways, and challenges associated with producing desfluoro steroid analogs with a defined stereochemical configuration.
Molecular Pharmacology and Receptor Interaction Mechanisms Non Clinical Focus
Glucocorticoid Receptor Binding Affinity and Selectivity: In Vitro Mechanistic Studies
In vitro studies are fundamental to determining the binding affinity and selectivity of a ligand for its receptor. For Desfluoro (9S,10R,14S,17R)-Betamethasone, while no specific binding assay data is available, we can infer its likely behavior. The fluorination at the 9α position of Betamethasone (B1666872) is known to significantly enhance its glucocorticoid receptor binding affinity and potency. researchgate.net Therefore, the absence of this fluorine atom in the desfluoro analog would be expected to result in a lower binding affinity for the GR compared to Betamethasone.
Table 1: Postulated Comparative Glucocorticoid Receptor (GR) Binding Affinities
| Compound | Key Structural Feature | Expected Relative GR Binding Affinity |
|---|---|---|
| Betamethasone | 9α-Fluorine | High |
The selectivity for the glucocorticoid receptor over other steroid receptors, such as the mineralocorticoid receptor (MR), is another critical aspect. The 9α-fluoro group in many synthetic corticosteroids contributes to increased mineralocorticoid activity. Its removal in this compound might theoretically lead to a more favorable selectivity profile, with a reduced potential for mineralocorticoid-related effects. However, without experimental data, this remains a hypothesis.
Exploration of Molecular Mechanisms of Receptor Activation or Modulation by this compound
Upon binding to the glucocorticoid receptor in the cytoplasm, a ligand induces a conformational change in the receptor. This change is critical for the dissociation of chaperone proteins and the subsequent translocation of the ligand-receptor complex into the nucleus. patsnap.com For this compound, the fundamental mechanism of GR activation is expected to be similar to that of other glucocorticoids.
The binding of the steroid to the ligand-binding domain (LBD) of the GR would trigger a series of events, including the repositioning of helix 12, which is essential for the formation of a functional activation function 2 (AF-2) domain. This domain is crucial for the recruitment of co-activators and the initiation of gene transcription. The efficacy of this compound as a GR agonist would depend on the stability and specific conformation of the ligand-receptor complex it forms.
Allosteric Modulation or Co-activator/Co-repressor Recruitment Studies at a Molecular Level
The transcriptional activity of the glucocorticoid receptor is modulated by the recruitment of a complex array of co-activator and co-repressor proteins. The specific conformation of the GR induced by ligand binding dictates which of these co-regulators are recruited.
Computational Modeling of Ligand-Receptor Interactions: Docking, Molecular Dynamics Simulations, and Binding Free Energy Calculations
Computational methods are invaluable for predicting and understanding ligand-receptor interactions in the absence of experimental data.
Molecular Docking: A docking study of this compound into the ligand-binding pocket of the glucocorticoid receptor would likely show a binding mode similar to that of Betamethasone, with key hydrogen bonds and hydrophobic interactions stabilizing the complex. However, the absence of the electron-withdrawing fluorine atom would alter the electronic landscape of the molecule, potentially weakening key interactions.
Molecular Dynamics (MD) Simulations: MD simulations could provide insights into the conformational dynamics of the GR when bound to the desfluoro analog. These simulations could reveal differences in the stability of the complex and the flexibility of key regions of the receptor, such as the AF-2 domain, compared to the Betamethasone-bound receptor.
Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA could be employed to estimate the binding free energy of this compound to the GR. It is anticipated that these calculations would yield a less favorable binding free energy compared to Betamethasone, consistent with a lower binding affinity.
Table 2: Predicted Computational Modeling Outcomes for this compound
| Computational Method | Predicted Outcome | Rationale |
|---|---|---|
| Molecular Docking | Lower docking score compared to Betamethasone | Absence of favorable interactions mediated by the 9α-fluorine atom. |
| Molecular Dynamics | Potentially altered conformational stability of the GR complex | Different electronic and steric properties of the ligand. |
Comparative Analysis of Receptor Translocation and Initial Downstream Signaling Events at the Molecular Level
The translocation of the ligand-receptor complex to the nucleus is a prerequisite for its genomic actions. The efficiency of this process can be influenced by the stability of the complex. It is conceivable that a less stable complex formed with this compound might result in a less efficient nuclear translocation.
Once in the nucleus, the GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression. The initial downstream signaling events, such as the recruitment of the transcriptional machinery, would be initiated. However, the magnitude of this response would likely be attenuated for the desfluoro analog due to its presumed lower receptor affinity and potentially altered co-regulator recruitment profile.
Metabolic Transformations and Enzymatic Biotransformation Biochemical and in Vitro Focus
In Vitro Metabolic Stability Studies Utilizing Liver Microsomes, S9 Fractions, or Recombinant Enzymes
Currently, specific in vitro metabolic stability studies on Desfluoro (9S,10R,14S,17R)-Betamethasone using human liver microsomes, S9 fractions, or recombinant enzymes are not extensively documented in publicly available literature. However, the general approach for such studies involves incubating the compound with these biological matrices and monitoring its disappearance over time.
For context, studies on other corticosteroids like Beclomethasone Dipropionate have utilized human liver microsomes and recombinant CYP enzymes to investigate metabolic pathways. nih.gov Similar methodologies would be applicable to assess the metabolic stability of this compound. The stability of a compound in these systems provides an indication of its susceptibility to first-pass metabolism in the liver.
Identification and Characterization of Major Metabolites Formed Through Enzymatic Pathways (e.g., CYP450, Reductases, Hydrolases)
The primary enzymes involved in the phase I metabolism of many drugs are the Cytochrome P450 (CYP) monooxygenases. uniba.it For corticosteroids, CYP3A4 and CYP3A5 are often key players. nih.govnih.gov These enzymes typically catalyze hydroxylation and dehydrogenation reactions. nih.govuniba.it
While the major metabolites of this compound have not been explicitly identified, it is plausible that its metabolism would follow pathways similar to other corticosteroids. For instance, Beclomethasone Dipropionate is metabolized by CYP3A4 and CYP3A5 via hydroxylation and dehydrogenation. nih.govnih.gov Esterases are also involved in the biotransformation of esterified corticosteroids, leading to de-esterified and subsequently hydroxylated metabolites. nih.gov
Table 1: Potential Metabolic Reactions for this compound based on Corticosteroid Metabolism
| Enzyme Family | Potential Reaction Type | Example from Related Compounds |
| Cytochrome P450 (CYP3A4/5) | Hydroxylation | Formation of hydroxylated metabolites of Beclomethasone. nih.govnih.gov |
| Cytochrome P450 (CYP3A4/5) | Dehydrogenation | Formation of dehydrogenated metabolites of Beclomethasone. nih.govnih.gov |
| Reductases | Reduction of ketone groups | A common pathway for many steroid hormones. |
| Hydrolases | Not directly applicable | More relevant for esterified corticosteroids. nih.gov |
Role of the (9S,10R,14S,17R) Stereochemistry in Determining Metabolic Fate and Pathways
The specific stereochemistry of a molecule is a critical determinant of its interaction with metabolic enzymes. The (9S,10R,14S,17R) configuration of Desfluoro-Betamethasone will dictate its binding orientation within the active sites of CYP enzymes and other metabolizing enzymes. This, in turn, influences which parts of the molecule are accessible for enzymatic attack, thereby determining the regioselectivity and stereoselectivity of metabolic reactions. While direct studies on this aspect for this compound are lacking, the principle remains a cornerstone of drug metabolism.
Comparative Metabolomics with Fluorinated Betamethasone (B1666872) and Other Corticosteroids
A comparative metabolomics approach would be highly informative. The absence of the fluorine atom at the 9α position in this compound, when compared to Betamethasone, is expected to significantly alter its metabolic profile. The C-F bond is highly stable, and its presence in fluorinated corticosteroids generally increases metabolic stability and potency. The lack of this fluorine atom may render the C-9 position more susceptible to oxidation.
Comparing its metabolic profile to other corticosteroids like Beclomethasone would also be beneficial. For example, Beclomethasone Dipropionate is known to be metabolized by CYP3A4 and CYP3A5. nih.govnih.gov A comparative study could reveal whether this compound is a substrate for the same or different CYP isoforms.
Enzyme Kinetics and Substrate Specificity Studies for Biotransformation Enzymes
To date, specific enzyme kinetic parameters (such as Km and Vmax) for the metabolism of this compound by specific enzymes have not been reported. Such studies would be essential to quantify the efficiency of its metabolism by various enzyme systems.
The general procedure for such an investigation would involve incubating the compound at various concentrations with recombinant CYP isoforms to identify the primary metabolizing enzymes. mdpi.com For example, loxoprofen's metabolism was pinpointed to CYP3A4 and CYP3A5 through such methods. mdpi.com A similar approach would be necessary to elucidate the specific enzymes responsible for the biotransformation of this compound.
Advanced Analytical Characterization in Research Settings
Spectroscopic Techniques for Comprehensive Structural Confirmation: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of Desfluoro (9S,10R,14S,17R)-Betamethasone. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the detailed stereochemistry of complex molecules. For this compound, both ¹H and ¹³C NMR are critical. The key difference compared to its parent compound, Betamethasone (B1666872), is the absence of the fluorine atom at the C-9 position. This results in significant changes in the NMR spectrum: the disappearance of ¹⁹F signals and the absence of fluorine-proton and fluorine-carbon coupling constants. The chemical shifts of the protons and carbons at and near the C-9 position are also altered. researchgate.net Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign all proton and carbon signals definitively and to confirm the relative stereochemistry of the chiral centers. researchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Desfluoro-Betamethasone vs. Betamethasone Data for Betamethasone are illustrative and based on published values. chemicalbook.com Predicted shifts for the desfluoro analog account for the removal of the electronegative fluorine atom.
| Carbon Atom | Betamethasone (ppm) | This compound (Predicted ppm) | Rationale for Shift Change |
|---|---|---|---|
| C-9 | ~93 (d, J=170 Hz) | ~50-55 | Strong upfield shift due to removal of highly electronegative F and loss of direct C-F coupling. |
| C-8 | ~35 | ~35-40 | Minor downfield shift, no longer adjacent to a fluorinated carbon. |
| C-10 | ~45 | ~38-42 | Minor upfield shift, no longer adjacent to a fluorinated carbon. |
| C-11 | ~68 | ~68-72 | Minor shift; remains attached to a hydroxyl group. |
Mass Spectrometry (MS) MS provides information about the molecular weight and elemental composition of the compound. For this compound (C₂₂H₃₀O₅), the expected exact mass would be approximately 374.21 g/mol . High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula with high accuracy. thermofisher.com The fragmentation pattern, typically analyzed using techniques like electrospray ionization (ESI), reveals structural information. researchgate.net Common fragmentation pathways for corticosteroids involve sequential losses of water (H₂O) from the hydroxyl groups and cleavage of the C17 side chain. nih.gov
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. scienceopen.com
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H | 3200-3600 | Broad band, indicating hydroxyl groups (alcohols). |
| C=O | ~1710 | Stretching vibration for the C-20 ketone. |
| C=O | ~1660 | Stretching for the conjugated C-3 ketone in Ring A. |
| C=C | ~1620 & ~1600 | Stretching for the C=C double bonds in Ring A. |
| C-O | 1000-1200 | Stretching vibrations for alcohol C-O bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The conjugated π-system of the α,β-unsaturated ketone in Ring A of the steroid backbone is the primary chromophore. researchgate.net this compound is expected to show a maximum absorption (λmax) in the UV region at approximately 241 nm, which is characteristic of this structural feature. researchgate.net This property is often exploited for detection in chromatographic methods.
Chromatographic Methods for Purity Assessment, Quantification, and Separation in Research Samples: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)
Chromatographic techniques are essential for separating this compound from impurities, related substances, and matrix components in research samples.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of corticosteroids. researchgate.net It is used to assess purity, identify related impurities, and perform quantification. A stability-indicating HPLC method can separate the active compound from its degradation products. researchgate.net
Table 3: Typical RP-HPLC Conditions for Corticosteroid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% acid like acetic or formic acid) | researchgate.net |
| Flow Rate | 0.2 - 1.0 mL/min | researchgate.net |
| Detection | UV at ~241 nm or Mass Spectrometry | researchgate.netresearchgate.net |
| Temperature | Ambient or controlled (e.g., 40 °C) | researchgate.net |
Gas Chromatography (GC) GC analysis of corticosteroids like this compound requires a derivatization step to increase their volatility and thermal stability. nih.gov This typically involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. GC, especially when coupled with mass spectrometry (GC-MS), provides excellent chromatographic resolution and is considered a "gold standard" for steroid profiling. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) SFC is a powerful alternative to both LC and GC for steroid analysis. nih.gov It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase, often with a polar co-solvent like methanol. nih.govmdpi.com SFC offers high-efficiency separations, short analysis times, and reduced organic solvent consumption. nih.gov It is particularly advantageous for separating isomers and compounds with similar structures. nih.gov Polar stationary phases are typically used for SFC in a mode analogous to normal-phase LC. mdpi.com
Chiral Separation Techniques for Enantiomeric/Diastereomeric Purity and Isomer Resolution
The stereochemistry of corticosteroids is critical to their function. While this compound refers to a single diastereomer, research samples or synthesis products may contain other isomers. Chiral chromatography is essential for confirming enantiomeric/diastereomeric purity.
The primary approach is the use of a chiral stationary phase (CSP) in either HPLC or SFC. researchgate.netfagg.be These phases are designed to interact differently with stereoisomers, leading to different retention times. youtube.com
Table 4: Common Chiral Stationary Phases for Isomer Resolution
| CSP Type | Principle | Application Example | Reference |
|---|---|---|---|
| Polysaccharide-based | (e.g., Amylose, Cellulose derivatives) Form chiral cavities and interact via hydrogen bonding and dipole-dipole interactions. | Separation of Betamethasone and Dexamethasone epimers. | researchgate.net |
| Cyclodextrin-based | (e.g., Chirasil-β-Dex) Form inclusion complexes with analytes, with separation based on the fit within the chiral cavity. | Versatile for a broad range of chiral compounds in GC. | uni-muenchen.de |
| Macrocyclic Antibiotic | (e.g., Vancomycin-based) Provide multiple interaction sites (ionic, hydrogen bonding, steric) for chiral recognition. | Enantioseparation of beta-blockers in LC. | nih.gov |
Chiral discrimination requires at least three points of interaction between the CSP and the analyte, creating transient diastereomeric complexes with different energies, which results in their separation. youtube.com SFC, in particular, has shown great potential for the separation of enantiomeric and isomeric compounds. nih.gov
Application of Advanced Hyphenated Techniques for Metabolite Identification and Trace Analysis in Research Matrices (e.g., LC-MS/MS, GC-MS/MS, NMR-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are vital for analyzing this compound in complex biological or environmental matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the benchmark technique for the sensitive and selective quantification of drugs and their metabolites in biological fluids like plasma and urine. nih.govscielo.br Following HPLC separation, the compound is ionized and subjected to tandem mass spectrometry. By using modes like Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and a characteristic product ion is monitored, the technique achieves exceptionally low detection limits and high specificity, even in complex samples. nih.gov This is crucial for studying metabolism, where metabolites resulting from reactions like hydroxylation, oxidation, or reduction of the parent compound are identified. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) GC-MS/MS provides very high chromatographic resolution for steroid profiling. nih.gov After derivatization, the analytes are separated by GC and detected by tandem MS. This method is highly effective for comprehensive steroid profiling and can be used to detect trace-level impurities or metabolites in research matrices. thermofisher.comnih.gov
Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS) The hyphenation of NMR and MS is a powerful, albeit less common, technique used for the unambiguous structural elucidation of unknown impurities or metabolites. researchgate.net It combines the molecular formula information from MS with the detailed structural connectivity from NMR to solve complex structures without needing to isolate large quantities of the substance.
Quantitative Analysis Methodologies for Research Samples and Impurity Profiling
Quantitative Analysis Methodologies Accurate quantification of this compound in research samples is typically achieved using a fully validated HPLC-UV or, for higher sensitivity, LC-MS/MS method. researchgate.netelsevierpure.com Method validation is performed according to established guidelines and includes the assessment of several key parameters.
Table 5: Key Validation Parameters for Quantitative Methods Based on typical parameters reported for corticosteroid analysis. scielo.brelsevierpure.com
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 85-115% (or 80-120% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (or ≤ 20% at LLOQ) |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the analyte's retention time. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; analyte response identifiable, discrete, and reproducible with precision ≤ 20%. |
Impurity Profiling Impurity profiling is the process of detecting, identifying, and quantifying unwanted chemicals that may be present in a research sample. thermofisher.com These can be process-related impurities from the synthesis or degradation products formed during storage. Stability-indicating HPLC methods are specifically designed to separate the main peak from all potential impurities. researchgate.net For the identification of unknown impurities, advanced techniques like high-resolution mass spectrometry (e.g., GC-HRMS or LC-HRMS) are invaluable. thermofisher.com These methods provide accurate mass measurements, which allow for the determination of the elemental composition of an impurity, giving crucial clues to its structure. thermofisher.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of C-9 Defluorination on Molecular-Level Biological Activity and Glucocorticoid Receptor Binding
The introduction of a halogen atom, particularly fluorine, at the 9α-position of the steroid nucleus is a common strategy to enhance glucocorticoid activity. Conversely, the removal of this fluorine atom, as in Desfluoro-Betamethasone, has significant implications for the molecule's interaction with the glucocorticoid receptor.
The 9α-fluoro group is highly electronegative and exerts a powerful inductive effect, which increases the acidity of the 11β-hydroxyl group. This electronic modification is thought to enhance the hydrogen-bonding capability of the 11β-OH group with the receptor, thereby increasing binding affinity and stabilizing the ligand-receptor complex. The absence of the 9α-fluoro substituent in Desfluoro-Betamethasone leads to a reduction in this inductive effect, which is generally associated with a decrease in glucocorticoid potency compared to its fluorinated parent compound, Betamethasone (B1666872).
Research into topically active steroids has shown that while fluorination at the 9α-position boosts anti-inflammatory potency, it can also increase systemic side effects. The development of analogues without this feature is a strategy to potentially improve the therapeutic ratio. The primary mechanism by which the 9α-fluoro group enhances activity is by increasing the binding affinity for the glucocorticoid receptor. Therefore, its removal is expected to lower this affinity.
Table 1: Comparative Glucocorticoid Receptor Binding Affinity (RBA)
| Compound | 9α-Substituent | Relative Binding Affinity (RBA) (Dexamethasone = 100) |
|---|---|---|
| Betamethasone | F | ~120-150 |
| Desfluoro-Betamethasone | H | Lower than Betamethasone (estimated) |
| Dexamethasone | F | 100 |
Influence of the (9S,10R,14S,17R) Stereochemistry on Molecular Interactions and Biochemical Profiles
The stereochemistry of the steroid nucleus is fundamental to its biological function. nih.gov The specific (9S,10R,14S,17R) configuration defines the precise three-dimensional shape of Desfluoro-Betamethasone, ensuring a complementary fit into the ligand-binding domain (LBD) of the glucocorticoid receptor. nih.gov Living systems are chiral environments, meaning the spatial arrangement of a molecule is critical for its interaction with biological targets like receptors and enzymes. nih.gov
Ring Conformation: The steroid nucleus is not planar. researchgate.net The designated stereochemistry dictates the chair and envelope conformations of the cyclohexane (B81311) and cyclopentane (B165970) rings, respectively. This creates a specific surface topology that is recognized by the GR.
A/B Ring Junction: The fusion between rings A and B in most natural steroids is trans, which results in a relatively flat molecular structure, optimal for receptor binding. britannica.com
Substituent Orientation: The α- and β-orientations of substituents are crucial. britannica.com For instance, the 11β-hydroxyl group and the 17β-side chain must be correctly positioned to form key hydrogen bonds and van der Waals interactions within the LBD of the GR. Any deviation from the natural (9S,10R,14S,17R) stereochemistry would drastically alter the molecule's shape, likely preventing it from binding effectively to the receptor and rendering it biologically inactive. nih.gov
Systematic Variations in the Steroid Nucleus and Side Chains: A Comparative Analysis
To understand the unique properties of Desfluoro-Betamethasone, it is useful to compare it with other glucocorticoids where systematic structural modifications have been made. The biological activity of corticosteroids is highly sensitive to substitutions across the entire steroid framework. researchgate.net
C-16 Methylation: Betamethasone (and its desfluoro analogue) features a 16β-methyl group. This substitution serves to protect the C-17 side chain from metabolic degradation and, importantly, almost completely eliminates the mineralocorticoid (salt-retaining) activity that is often an undesirable side effect of glucocorticoids. Its stereoisomer, Dexamethasone, has a 16α-methyl group, which also confers high glucocorticoid potency.
C-17 Side Chain: The dihydroxyacetone side chain at C-17 is essential for glucocorticoid activity. Esterification of the C-21 hydroxyl group (e.g., to form Betamethasone Valerate or Betamethasone Dipropionate) can increase lipophilicity, enhancing skin penetration for topical formulations and often increasing potency. nih.gov
C-1/C-2 Double Bond: The presence of a double bond between C-1 and C-2 in the A-ring (a feature of Betamethasone and Dexamethasone) increases glucocorticoid potency relative to compounds like hydrocortisone (B1673445) that lack this feature.
C-11 Hydroxylation: An 11β-hydroxyl group is indispensable for binding to the GR and for anti-inflammatory activity. Steroids with an 11-keto group (e.g., cortisone, prednisone) are prodrugs that must be metabolically reduced to their 11β-hydroxy form to become active.
Table 2: Effect of Structural Modifications on Glucocorticoid Activity
| Structural Feature | Example Compound(s) | Impact on Activity |
|---|---|---|
| 9α-Fluorination | Betamethasone, Dexamethasone | Increases glucocorticoid potency |
| No 9α-Fluorination | Desfluoro-Betamethasone , Hydrocortisone | Lower potency compared to 9α-fluoro analogues |
| 16β-Methyl Group | Betamethasone, Desfluoro-Betamethasone | High glucocorticoid potency, negligible mineralocorticoid activity |
| 16α-Methyl Group | Dexamethasone | High glucocorticoid potency, negligible mineralocorticoid activity |
| 1,2-Double Bond | Prednisolone, Betamethasone | Enhances glucocorticoid activity over hydrocortisone |
| 17α, 21-Esterification | Beclomethasone Dipropionate, Fluticasone Propionate | Increases lipophilicity and often topical potency nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Receptor Binding or Molecular Efficacy
QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov In the context of glucocorticoids, QSAR models are developed to predict the binding affinity to the GR based on calculated molecular descriptors. uni-ruse.bgnih.gov
These models are built using a "training set" of steroids with known experimental binding affinities. uni-ruse.bg The models can then be used to predict the activity of new or untested compounds like Desfluoro-Betamethasone.
A typical QSAR study for glucocorticoids might involve:
Data Collection: Gathering a set of steroid structures with experimentally determined GR binding affinities. uni-ruse.bg
Descriptor Calculation: Computing a wide range of molecular descriptors for each steroid, such as electronic, steric, and hydrophobic properties.
Model Development: Using statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) to build a mathematical equation linking the descriptors to the binding affinity. nih.gov
Validation: Testing the model's predictive power using an external set of compounds and statistical cross-validation techniques. nih.gov
A validated QSAR model for glucocorticoids showed a strong correlation (cross-validated r² = 0.702) between structural descriptors and experimental binding data, suggesting such models are suitable for predicting the affinity of related compounds. nih.gov For a molecule like Desfluoro-Betamethasone, a QSAR model would likely predict a moderate binding affinity, lower than its 9α-fluorinated parent but significantly higher than a basic steroid like hydrocortisone.
Application of Computational Chemistry Approaches to SAR/SPR: Molecular Descriptors, Cheminformatics, and Ligand Efficiency Metrics
Beyond QSAR, a variety of computational chemistry tools are employed to dissect the SAR and SPR of steroids. These approaches provide a more granular understanding of the forces driving ligand-receptor interactions.
Molecular Descriptors: These are numerical values that quantify different aspects of a molecule's structure. For glucocorticoids, key descriptors have been identified that correlate with receptor binding. Studies have found that the binding of strong ligands to the GR is related to their surface area, specifically a defined range of van der Waals surface area. uni-ruse.bg For moderate binders, a more specific descriptor, the van der Waals partial negative surface area, was found to be a useful predictor. uni-ruse.bg Other important descriptors include molecular volume and Connolly surface area, where an increase in molecular size generally leads to higher GR binding affinity, provided the main structural requirements for binding are met. researchgate.net
Cheminformatics: This field uses computational methods to analyze large datasets of chemical compounds. Hierarchical structural clustering can be used to group steroids based on their structural similarity, which often correlates with their mechanism of action. researchgate.netnih.gov This allows researchers to identify key structural motifs responsible for specific biological activities.
Ligand Efficiency (LE) Metrics: Ligand efficiency is a measure of how efficiently a molecule binds to its target, normalized for its size (typically by the number of heavy atoms). It is a critical metric in drug design for optimizing lead compounds. For Desfluoro-Betamethasone, calculating its LE would provide insight into the binding contribution of each non-hydrogen atom, allowing for a more nuanced comparison with other glucocorticoids beyond simple binding affinity. This helps in designing molecules with better potency relative to their size.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Desfluoro (9S,10R,14S,17R)-Betamethasone |
| Betamethasone |
| Betamethasone Valerate |
| Betamethasone Dipropionate |
| Beclomethasone Dipropionate |
| Cortisone |
| Dexamethasone |
| Fluticasone Propionate |
| Hydrocortisone |
| Prednisolone |
Preclinical in Vitro and Ex Vivo Mechanistic Research Models Non Human Focus
Cell-Based Assays for Glucocorticoid Receptor Activation and Downstream Signaling Pathway Analysis (e.g., Reporter Gene Assays, Western Blotting for Protein Expression)
Cell-based assays are fundamental in determining the potency and efficacy of glucocorticoids in activating the glucocorticoid receptor (GR) and modulating downstream signaling pathways.
Reporter Gene Assays: These assays are commonly used to quantify the transcriptional activity of the GR. In a typical setup, cells, such as the human cervix carcinoma-derived HeLa cells, are stably transfected with a reporter plasmid. This plasmid contains multiple copies of a glucocorticoid response element (GRE) upstream of a reporter gene, like luciferase. Upon binding of a glucocorticoid to the GR, the complex translocates to the nucleus and binds to the GREs, driving the expression of the luciferase gene. The resulting luminescence is a measure of GR activation. Studies on various glucocorticoids have demonstrated the utility of this system in determining their dose-response relationships and calculating EC50 values (the concentration at which half-maximal response is observed). nih.gov For instance, in HepG2/C3A human hepatocellular carcinoma cells cotransfected with a GR cDNA and a glucocorticoid-responsive MMTV-luciferase promoter, betamethasone (B1666872) demonstrated the ability to induce transcriptional activity. oup.com
Western Blotting: This technique is employed to analyze the expression levels of specific proteins involved in the GR signaling pathway. For example, Western blotting can be used to detect the expression of the GR itself in different cellular fractions (cytoplasmic vs. nuclear) to study its translocation upon ligand binding. nih.gov It can also be used to assess the impact of glucocorticoid treatment on the expression of downstream target proteins. For example, research has shown that G protein β and γ subunits can be detected in both cytoplasmic and nuclear fractions of HeLa cells using Western blotting, and their association with the GR can influence its transcriptional activity. nih.gov
Table 1: Representative Data from Reporter Gene Assays for Glucocorticoid Receptor Activation
| Cell Line | Reporter Construct | Glucocorticoid | Outcome Measure | Finding |
|---|---|---|---|---|
| HeLa | GRE-luciferase | Dexamethasone | Luciferase Activity | 6-10-fold induction at 100 nM after 14 hours. nih.gov |
| HepG2/C3A | MMTV-luciferase | Betamethasone | Luciferase Activity | Induced transcriptional activity of hGRα. oup.com |
Target Engagement Studies in Cellular Systems: Receptor Occupancy and Ligand-Induced Conformational Changes
Target engagement studies confirm that a compound interacts with its intended target, in this case, the glucocorticoid receptor, within a cellular environment.
Receptor Occupancy: The binding affinity of various steroids to the glucocorticoid receptor is a key determinant of their potency. Competitive binding assays are often used to determine the relative binding affinity (RBA) of a compound. In these assays, a radiolabeled glucocorticoid, such as [3H]dexamethasone, is incubated with cytosolic GR from cultured cells, for instance, human keratinocytes. The ability of an unlabeled steroid, like betamethasone or its derivatives, to displace the radiolabeled ligand is measured. Such studies have shown that modifications to the steroid structure, such as the addition of hydroxyl or ester groups, can significantly alter binding affinity. nih.gov For example, 17α-OH and 21-OH substitutions tend to increase affinity, while 17α-OAc and 21-OAc substitutions on hydrocortisone (B1673445) and betamethasone can decrease it. nih.gov
Ligand-Induced Conformational Changes: Upon ligand binding, the glucocorticoid receptor undergoes a conformational change, which is crucial for its subsequent translocation to the nucleus and interaction with DNA and other proteins. Limited proteolysis experiments can be utilized to study these conformational changes. In this method, the ligand-bound receptor is subjected to digestion by a protease, and the resulting fragmentation pattern is analyzed. Dexamethasone binding to the wild-type human glucocorticoid receptor has been shown to induce a specific conformational change, characterized by the appearance of two proteolysis-resistant fragments of 30 and 27 kDa. nih.gov Different ligands, such as agonists and antagonists, can induce distinct conformational changes, which can be correlated with their specific biological activities. nih.gov
Mechanistic Studies in Ex Vivo Tissue Models or Isolated Cells: Analysis of Gene Expression, Protein Levels, and Cellular Responses
Ex vivo studies using isolated tissues or primary cells provide a bridge between in vitro assays and in vivo models, allowing for the investigation of cellular responses in a more physiologically relevant context.
Gene Expression Analysis: The primary mechanism of action of glucocorticoids involves the regulation of gene transcription. Studies in primary cultures of fetal rat lung fibroblasts have demonstrated that betamethasone stimulates a robust transcriptional response. nih.govoup.com When compared to corticosterone, betamethasone was found to induce a much stronger response for both induced and repressed genes. nih.govoup.com Pathway analysis of the regulated genes identified cell proliferation and cytoskeletal/cell matrix remodeling as key processes affected by betamethasone. nih.govoup.com
Protein Level Analysis: In conjunction with gene expression studies, the analysis of protein levels confirms that the transcriptional changes translate into functional alterations. In fetal rat lung fibroblasts, it was shown that the mRNA and protein levels of transglutaminase 2 (Tgm2) were strongly increased by both betamethasone and corticosterone. nih.gov
Cellular Responses: The functional consequences of glucocorticoid action can be observed at the cellular level. For example, in an in vivo study assessing antigen presentation, macrophages and spleen cells were isolated from mice treated with betamethasone. The ability of these antigen-presenting cells (APCs) to stimulate a T cell hybridoma was significantly inhibited in a dose-dependent manner, demonstrating a specific impairment of APC function by betamethasone. nih.gov
Table 2: Gene Expression Changes Induced by Betamethasone in Fetal Rat Lung Fibroblasts
| Gene | Regulation | Fold Change (Compared to Control) | Associated Pathway |
|---|---|---|---|
| Per1 | Induced | Stronger induction with Betamethasone vs. Corticosterone | Circadian Rhythm |
| Dusp1 | Induced | Stronger induction with Betamethasone vs. Corticosterone | MAPK Signaling |
| Fkbp5 | Induced | Stronger induction with Betamethasone vs. Corticosterone | Glucocorticoid Receptor Signaling |
| Sgk1 | Induced | Stronger induction with Betamethasone vs. Corticosterone | Cell Survival |
| Tgm2 | Induced | Strongly increased mRNA and protein levels | Extracellular Matrix Remodeling |
| Crispld2 | Induced | Strongly induced | Lung Development |
| Hif3α | Induced | - | Hypoxia Response |
| Kdr | Induced | - | Angiogenesis |
Data synthesized from findings in fetal rat lung fibroblasts. nih.gov
Assessment of Compound Stability and Distribution in Research Animal Models (e.g., Tissue Distribution for Research, Not Pharmacokinetics for Drug Development)
Understanding the stability and distribution of a compound in preclinical models is crucial for interpreting its biological effects.
Compound Stability: The stability of a compound can be assessed in various biological matrices. For instance, the chemical stability of betamethasone dipropionate has been evaluated in nanoemulsion formulations, where slower degradation indicated enhanced stability. researchgate.net
Tissue Distribution: Autoradiography and liquid scintillation counting are valuable techniques for studying the tissue distribution of radiolabeled compounds. In pregnant rats and mice, ³H-betamethasone 17,21-dipropionate and/or its metabolites were found to cross the placental barrier and distribute into fetal tissues, with high uptake observed in the fetal adrenal cortex in rats. nih.gov In the dams, a significant accumulation of radioactivity was noted in the hypothalamus and septum. nih.gov Such studies provide insights into the potential target organs and sites of action of the compound. Quantitative whole-body autoradiography (QWBA) in rats or mice can provide a comprehensive overview of the distribution of a radiolabeled compound across the entire animal over time. bioivt.com
Identification of Pharmacodynamic Markers at the Molecular and Cellular Level in Research Settings
Pharmacodynamic (PD) markers are measurable indicators of a pharmacological response to a drug. Identifying such markers is essential for understanding the mechanism of action and for guiding further research.
At the molecular level , changes in the mRNA and protein expression of glucocorticoid-responsive genes, such as those identified in fetal rat lung fibroblasts (e.g., Per1, Dusp1, Fkbp5, Sgk1, and Tgm2), can serve as direct pharmacodynamic markers of betamethasone activity. nih.gov
At the cellular level , the suppression of immune cell function, such as the inhibition of antigen presentation by macrophages and spleen cells, is a key pharmacodynamic effect of betamethasone. nih.gov In camels, the suppression of plasma hydrocortisone levels has been used as a pharmacodynamic marker for betamethasone activity, with an estimated IC50 value of 0.09 ± 0.08 ng/ml. camelsandcamelids.com Other cellular PD markers observed following betamethasone administration in women include increased glucose and neutrophils, and suppressed cortisol, basophils, and CD3CD4 and CD3CD8 lymphocytes. nih.gov
Table 3: Potential Pharmacodynamic Markers for Betamethasone Activity
| Level | Marker | Model System | Observation |
|---|---|---|---|
| Molecular | mRNA expression of Per1, Dusp1, Fkbp5, Sgk1, Tgm2 | Fetal Rat Lung Fibroblasts | Significant induction following betamethasone treatment. nih.gov |
| Cellular | Antigen Presentation | Murine Macrophages and Spleen Cells | Dose-dependent inhibition of T-cell activation. nih.gov |
| Systemic | Plasma Hydrocortisone | Camels | Suppression of endogenous cortisol levels. camelsandcamelids.com |
| Systemic | Blood Cell Counts and Glucose | Humans | Increased neutrophils and glucose; decreased basophils and lymphocytes. nih.gov |
Theoretical and Computational Chemistry Applications
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of Desfluoro (9S,10R,14S,17R)-Betamethasone. nih.govacs.org These methods allow for a detailed analysis of the molecule's electronic structure, including the distribution of electron density and the energies and shapes of its molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For this compound, the absence of the fluorine atom at the 9α position, when compared to betamethasone (B1666872), would subtly alter the electron distribution across the steroid scaffold. DFT calculations can precisely quantify these changes. For instance, the electrostatic potential map would reveal shifts in electron-rich and electron-poor regions, which are critical for intermolecular interactions, particularly with the glucocorticoid receptor (GR). nih.gov
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.8 D | Influences solubility and intermolecular forces |
Note: These values are hypothetical and for illustrative purposes.
Furthermore, quantum chemical calculations can predict sites of electrophilic and nucleophilic attack, providing a basis for understanding potential metabolic transformations or chemical modifications. nih.gov
Molecular Dynamics Simulations: Analysis of Compound-Receptor Complex Stability and Conformational Ensembles
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound when interacting with its biological target, the glucocorticoid receptor (GR). nih.govnih.govuu.nl These simulations, which model the movement of atoms and molecules over time, can reveal the stability of the ligand-receptor complex and the conformational changes that occur upon binding. sioc-journal.cnfrontiersin.orgnih.gov
Upon docking this compound into the ligand-binding domain (LBD) of the GR, MD simulations can be run for tens to hundreds of nanoseconds. nih.gov The analysis of the simulation trajectory provides insights into:
Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and key receptor residues can be monitored to assess the stability of the binding pose. A stable RMSD suggests a well-accommodated ligand.
Intermolecular Interactions: The formation and breaking of hydrogen bonds and hydrophobic contacts between the steroid and the amino acid residues of the LBD can be tracked throughout the simulation. nih.gov These interactions are crucial for binding affinity.
Conformational Changes: MD simulations can illustrate how the binding of this compound induces conformational changes in the GR, particularly in regions like the Activation Function 2 (AF-2) helix, which is critical for transcriptional activation. mdpi.comnih.gov
Table 2: Illustrative MD Simulation Data for this compound-GR Complex
| Parameter | Average Value | Interpretation |
| Ligand RMSD | 1.2 Å | Stable binding within the LBD |
| Protein RMSD | 2.5 Å | Minor conformational adjustments of the receptor |
| Hydrogen Bonds | 3-4 | Key polar interactions contributing to binding |
| van der Waals Energy | -60 kcal/mol | Significant hydrophobic contribution to binding |
Note: This data is illustrative and would be derived from detailed MD simulation analysis.
Predictive Modeling of Binding Affinities, Selectivity, and Molecular Interactions through Advanced Algorithms
Predictive modeling, employing techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, can be used to forecast the binding affinity and selectivity of this compound and its analogs. nih.govnih.gov These models are built upon datasets of compounds with known activities and a variety of calculated molecular descriptors.
For this compound, descriptors could include steric parameters (e.g., molecular volume), electronic properties (e.g., partial charges), and topological indices. A QSAR model could then be developed to correlate these descriptors with the binding affinity for the GR. nih.gov
Advanced algorithms, such as random forests or support vector machines, can create more complex and predictive models. These can be trained to not only predict affinity for the GR but also selectivity against other steroid receptors like the mineralocorticoid receptor (MR), which is a crucial aspect for reducing side effects. researchgate.net
Molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) or molecular mechanics/generalized Born surface area (MM/GBSA) are popular methods to estimate the free energy of binding from MD simulation trajectories, providing a more physically-based prediction of binding affinity. sioc-journal.cn
Virtual Screening Methodologies for Identifying Novel Ligands or Analogs with Modified Properties
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a drug target. nih.govacs.orgtandfonline.com In the context of this compound, virtual screening can be employed to discover novel ligands for the GR with modified properties, such as enhanced selectivity or a different mode of action. nih.govresearchgate.net
Two main approaches are:
Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the GR's ligand-binding domain. tandfonline.com A library of compounds is docked into the binding site, and a scoring function is used to estimate the binding affinity of each compound. This can identify novel scaffolds that fit the binding pocket.
Ligand-Based Virtual Screening (LBVS): When a high-resolution structure of the target is unavailable, or as a complementary approach, LBVS can be used. nih.govacs.org This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active ligand, such as this compound, is used as a template to search for compounds with similar shape and chemical features.
These screening methods can accelerate the discovery of new chemical entities that modulate GR activity.
De Novo Design Principles for Steroid Scaffolds Based on this compound Insights
De novo design involves the computational creation of novel molecules with desired properties. arxiv.org Insights gained from the study of this compound can serve as a foundation for designing new steroid scaffolds. nih.govresearchgate.net
By understanding the key interactions and the optimal shape and electronic properties for GR binding from the studies on this compound, algorithms can be used to:
Grow a molecule within the GR binding site: Starting with a small fragment or the steroid core, atoms and functional groups are added to maximize favorable interactions with the receptor.
Modify the existing scaffold: The steroidal backbone of this compound can be systematically altered to explore new chemical space and potentially discover scaffolds with improved properties. nih.govresearchgate.net For instance, replacing certain rings or introducing heteroatoms could lead to novel classes of GR modulators.
The ultimate goal of de novo design is to generate molecules with high predicted affinity and selectivity, which can then be synthesized and tested experimentally. This iterative cycle of computational design and experimental validation is a cornerstone of modern drug discovery. arxiv.org The study of steroid biosynthesis pathways can also provide inspiration for the design of novel scaffolds. researchgate.netnih.gov
Future Directions and Unexplored Research Gaps
Investigation of Other Unexplored Stereoisomers and Subtle Structural Modifications
The specific stereochemistry of Desfluoro (9S,10R,14S,17R)-Betamethasone is defined, but the biological significance of other potential stereoisomers remains an open question. Future research should focus on the synthesis and characterization of diastereomers and enantiomers of this compound. Such studies would provide valuable insights into the structure-activity relationships (SARs) governing its interaction with the glucocorticoid receptor (GR).
Subtle structural modifications beyond stereochemistry also represent a promising avenue of research. For instance, the introduction or modification of functional groups at various positions on the steroid backbone could lead to analogs with altered potency, selectivity, or pharmacokinetic profiles. A study on aryl pyrazole-derived glucocorticoid receptor agonists demonstrated that stereochemistry plays a significant role in their activity, with certain isomers being considerably more active than others. nih.govnih.gov This highlights the importance of exploring the stereochemical landscape of this compound to potentially uncover molecules with more desirable therapeutic properties.
Table 1: Potential Areas for Structural Modification and Stereoisomer Investigation
| Modification Type | Rationale | Potential Impact |
| Epimerization at key chiral centers | To understand the spatial requirements for receptor binding and activation. | Altered glucocorticoid receptor affinity and efficacy. |
| Introduction of novel substituents | To probe specific interactions within the GR ligand-binding pocket. | Enhanced selectivity for GR over other steroid receptors. |
| Modification of the C17 side chain | To influence metabolic stability and pharmacokinetic properties. | Improved drug-like properties. |
| Synthesis of the enantiomer | To investigate the enantioselectivity of the glucocorticoid receptor. | Potential for discovery of novel biological activities. |
Advanced Mechanistic Insights into Glucocorticoid Receptor Interactions and Downstream Signaling Networks
The precise molecular interactions between this compound and the glucocorticoid receptor are yet to be elucidated. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could provide detailed snapshots of the ligand-receptor complex. This would reveal the key amino acid residues involved in binding and help explain any differences in activity compared to Betamethasone (B1666872).
Furthermore, the downstream signaling effects of this desfluoro analog are largely unknown. Glucocorticoids exert their effects through both genomic and non-genomic pathways. nih.gov It is crucial to investigate how the absence of the fluorine atom influences the balance between GR-mediated transactivation and transrepression. nih.gov Modern systems biology approaches can be employed to map the global changes in gene expression and protein phosphorylation following cellular exposure to this compound. Understanding these intricate signaling networks is essential for predicting its biological effects and potential therapeutic applications. nih.govnih.govresearchgate.net
Development of Novel and Sustainable Synthetic Routes for Desfluoro Steroid Analogs
The current synthesis of this compound likely relies on modifications of existing routes for Betamethasone. However, the development of novel and sustainable synthetic strategies is a critical area for future research. This includes the exploration of greener reagents, solvent-free reaction conditions, and biocatalytic methods. americanpharmaceuticalreview.com
Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, hold significant promise for the efficient and environmentally friendly production of desfluoro steroid analogs. nih.gov For instance, microbial transformations could be employed for specific hydroxylation or other functionalization steps. The development of more efficient synthetic routes will not only facilitate further biological studies of this compound but also contribute to the broader field of sustainable pharmaceutical manufacturing. nih.gov
Integration of Advanced Omics Technologies (Proteomics, Metabolomics) for Deeper Mechanistic Understanding in Research
To gain a comprehensive understanding of the cellular effects of this compound, the integration of advanced omics technologies is indispensable. Proteomics can be used to identify changes in protein expression and post-translational modifications, providing insights into the cellular pathways modulated by the compound. frontiersin.orgresearchgate.netnih.govnih.gov For example, a proteomic analysis could reveal novel protein-protein interactions involving the GR when bound to this specific ligand.
Metabolomics, the large-scale study of small molecules, can offer a snapshot of the metabolic state of a cell or organism in response to treatment. nih.govsdu.dknih.gov This could uncover unexpected metabolic effects of the desfluoro analog and identify potential biomarkers of its activity. mdpi.com By combining data from genomics, proteomics, and metabolomics, a more complete and integrated picture of the biological actions of this compound can be constructed. nih.gov
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Research Question | Potential Outcome |
| Proteomics | What are the global changes in protein expression and phosphorylation upon treatment? | Identification of novel downstream signaling pathways and drug targets. |
| Metabolomics | How does the compound alter the cellular metabolic profile? | Discovery of biomarkers for drug efficacy and off-target effects. |
| Transcriptomics | Which genes are up- or down-regulated in response to the compound? | Understanding the genomic mechanisms of action and identifying gene regulatory networks. |
Potential for Functionalized Steroids in Advanced Materials Science Research (e.g., Biosensors, Affinity Probes for Research)
Beyond its potential as a therapeutic agent, functionalized derivatives of this compound could find applications in advanced materials science. The steroid scaffold provides a rigid and well-defined framework that can be chemically modified to create novel materials with specific properties.
For example, by attaching fluorescent or electroactive moieties, it may be possible to develop sensitive and selective biosensors for the detection of the glucocorticoid receptor or other related biomolecules. researchgate.netresearchgate.net Furthermore, the synthesis of affinity probes based on this desfluoro steroid could be a valuable tool for biochemical research. nih.gov These probes, which can be used to selectively label and isolate the GR, would facilitate studies on receptor trafficking, protein-protein interactions, and drug-target engagement. nih.gov The development of such research tools would not only advance our understanding of glucocorticoid signaling but also open up new avenues for drug discovery.
Q & A
Basic Research Questions
Q. How does the desfluoro modification affect the molecular structure of Desfluoro (9S,10R,14S,17R)-Betamethasone compared to standard Betamethasone?
- Answer : The absence of a fluorine atom at the 9-position distinguishes Desfluoro Betamethasone from standard Betamethasone, which typically contains a 9α-fluoro group critical for glucocorticoid receptor binding. Structural confirmation requires X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy to validate the stereochemistry at positions 9S, 10R, 14S, and 17R. Comparative analysis of bond angles and steric hindrance via computational modeling (e.g., DFT calculations) can further elucidate conformational changes .
Q. What analytical techniques are recommended for confirming the stereochemical configuration of Desfluoro Betamethasone?
- Answer : High-resolution NMR (e.g., - and -NMR) is essential to confirm the absence of fluorine at the 9-position and verify stereochemistry. Chiral HPLC or supercritical fluid chromatography (SFC) with polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomeric impurities. Mass spectrometry (HRMS) should corroborate molecular weight differences due to fluorine omission .
Q. What are the key differences in synthesizing Desfluoro Betamethasone versus fluorinated analogs?
- Answer : Standard Betamethasone synthesis involves fluorination at the 9α-position via electrophilic substitution. For the desfluoro variant, this step is omitted, requiring alternative strategies to maintain stereochemical integrity. Enzymatic catalysis (e.g., ketoreductases) or asymmetric hydrogenation may be employed to preserve the 9S configuration. Intermediate purification via column chromatography with silica gel or reverse-phase C18 columns is critical to remove fluorinated byproducts .
Advanced Research Questions
Q. How should in vitro assays be designed to evaluate Desfluoro Betamethasone’s glucocorticoid receptor (GR) binding affinity while controlling for fluorinated impurities?
- Answer : Use competitive binding assays with -dexamethasone as a radioligand in GR-expressing cell lines (e.g., COS-7). Pre-screen synthesized Desfluoro Betamethasone via LC-MS to ensure fluorinated impurities are <0.1%. Include negative controls (e.g., fluorinated Betamethasone) and normalize binding data to receptor saturation curves. Statistical validation via Hill plots can distinguish nonspecific binding .
Q. How can contradictions in anti-inflammatory efficacy data between rodent models and human cell-based assays for Desfluoro Betamethasone be resolved?
- Answer : Interspecies metabolic differences may explain discrepancies. Perform parallel studies in human primary monocytes (e.g., TNF-α suppression) and murine air pouch models. Use LC-MS to quantify active metabolites (e.g., 17R-epimers) and correlate with pharmacokinetic profiles. Adjust dosing regimens using allometric scaling based on hepatic clearance rates across species .
Q. What methodologies are suitable for assessing the metabolic stability of Desfluoro Betamethasone in hepatic microsomes?
- Answer : Incubate Desfluoro Betamethasone with human, rat, and mouse liver microsomes (0.5–1 mg/mL protein) in NADPH-regenerating systems. Sample at 0, 5, 15, 30, and 60 minutes. Quench reactions with acetonitrile and analyze via LC-MS/MS. Calculate intrinsic clearance () using the substrate depletion method. Compare with fluorinated analogs to evaluate fluorine’s role in CYP450-mediated oxidation .
Q. How can researchers mitigate oxidative degradation of Desfluoro Betamethasone in formulation stability studies?
- Answer : Conduct forced degradation studies under ICH guidelines (Q1A) with exposure to light (ICH Q1B), heat (40–60°C), and oxidative agents (HO). Use reverse-phase HPLC with photodiode array detection to monitor degradation products. Stabilize formulations using antioxidants (e.g., BHT) or lyophilization. Accelerated stability data should be validated with real-time studies at 25°C/60% RH .
Q. What experimental strategies can validate Desfluoro Betamethasone’s selectivity for GR over the mineralocorticoid receptor (MR)?
- Answer : Perform transactivation assays in MR/GR-transfected HEK293 cells using luciferase reporters. Pre-treat cells with MR antagonists (e.g., spironolactone) to isolate GR-specific activity. Compare EC values of Desfluoro Betamethasone against aldosterone (MR agonist) and dexamethasone (GR agonist). Cross-reactivity <1% indicates selectivity .
Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between in vitro and in vivo datasets.
- Experimental Design : Power analyses (α=0.05, β=0.2) should determine sample sizes for reproducibility.
- References : Cited evidence includes structural validation , analytical techniques , and pharmacological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
